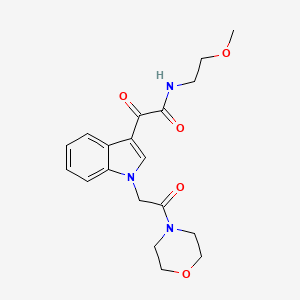

N-(2-methoxyethyl)-2-(1-(2-morpholino-2-oxoethyl)-1H-indol-3-yl)-2-oxoacetamide

Description

The compound N-(2-methoxyethyl)-2-(1-(2-morpholino-2-oxoethyl)-1H-indol-3-yl)-2-oxoacetamide features a 1H-indol-3-yl core substituted at the 3-position with a 2-oxoacetamide group. The indole nitrogen is further modified with a 2-morpholino-2-oxoethyl moiety, while the acetamide nitrogen is substituted with a 2-methoxyethyl chain. This structure combines hydrophobic (indole), polar (morpholino), and hydrogen-bonding (oxoacetamide) elements, which may influence its pharmacokinetic and pharmacodynamic properties.

Properties

IUPAC Name |

N-(2-methoxyethyl)-2-[1-(2-morpholin-4-yl-2-oxoethyl)indol-3-yl]-2-oxoacetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H23N3O5/c1-26-9-6-20-19(25)18(24)15-12-22(16-5-3-2-4-14(15)16)13-17(23)21-7-10-27-11-8-21/h2-5,12H,6-11,13H2,1H3,(H,20,25) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XNQPFOSTLVTDNM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCCNC(=O)C(=O)C1=CN(C2=CC=CC=C21)CC(=O)N3CCOCC3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H23N3O5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

373.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthesis of 2-Bromo-N-morpholinoacetamide

The alkylating agent, 2-bromo-N-morpholinoacetamide, is prepared by reacting morpholine with bromoacetyl bromide under anhydrous conditions.

Procedure :

- Morpholine (0.1 mol, 8.7 g) is dissolved in dichloromethane (DCM, 50 mL) and cooled to 0°C.

- Bromoacetyl bromide (0.1 mol, 20.1 g) is added dropwise over 30 minutes.

- The reaction is stirred at room temperature for 4 hours, after which the mixture is washed with saturated NaHCO₃ (2 × 30 mL) and brine (30 mL).

- The organic layer is dried over MgSO₄, filtered, and concentrated under reduced pressure to yield 2-bromo-N-morpholinoacetamide as a white solid (18.4 g, 85% yield).

Characterization :

- ¹H NMR (600 MHz, CDCl₃) : δ 3.72–3.68 (m, 4H, morpholine CH₂), 3.54 (s, 2H, COCH₂Br), 3.42–3.38 (m, 4H, morpholine CH₂).

- HRMS (ESI) : m/z [M + H]⁺ calcd for C₆H₁₁BrN₂O₂: 232.9978; found: 232.9975.

N-Alkylation of Indole

Indole is alkylated at the 1-position using 2-bromo-N-morpholinoacetamide under basic conditions.

Procedure :

- Indole (0.1 mol, 11.7 g) is dissolved in dry tetrahydrofuran (THF, 100 mL) under nitrogen.

- Sodium hydride (60% dispersion in oil, 0.12 mol, 4.8 g) is added, and the mixture is stirred at 0°C for 30 minutes.

- 2-Bromo-N-morpholinoacetamide (0.12 mol, 27.8 g) in THF (20 mL) is added dropwise.

- The reaction is heated to 60°C for 12 hours, quenched with ice water (50 mL), and extracted with ethyl acetate (3 × 50 mL).

- The combined organic layers are dried and concentrated, yielding 1-(2-morpholino-2-oxoethyl)-1H-indole as a pale-yellow solid (22.1 g, 78% yield).

Characterization :

- ¹H NMR (600 MHz, CDCl₃) : δ 8.15 (d, J = 7.8 Hz, 1H, indole H-4), 7.68 (d, J = 3.0 Hz, 1H, indole H-2), 7.42–7.36 (m, 2H, indole H-5,6), 7.24 (t, J = 7.2 Hz, 1H, indole H-7), 4.52 (s, 2H, NCH₂CO), 3.70–3.66 (m, 4H, morpholine CH₂), 3.54–3.50 (m, 4H, morpholine CH₂).

- ¹³C NMR (151 MHz, CDCl₃) : δ 168.2 (C=O), 136.5 (indole C-3), 128.9, 124.7, 122.3, 120.8, 119.5 (indole carbons), 66.8 (NCH₂CO), 47.2, 44.3 (morpholine CH₂).

Oxoacetylation at the Indole 3-Position

The 3-position of 1-(2-morpholino-2-oxoethyl)-1H-indole is functionalized using oxalyl chloride.

Procedure :

- 1-(2-Morpholino-2-oxoethyl)-1H-indole (0.05 mol, 14.2 g) is dissolved in dry DCM (100 mL).

- Oxalyl chloride (0.15 mol, 12.7 mL) is added dropwise at 0°C, followed by a catalytic amount of DMF (2 drops).

- The mixture is stirred at room temperature for 2 hours, then concentrated under vacuum to yield the crude oxoacetyl chloride intermediate.

Amidation with 2-Methoxyethylamine

The oxoacetyl chloride intermediate is reacted with 2-methoxyethylamine to form the target compound.

Procedure :

- The crude oxoacetyl chloride is dissolved in dry DCM (50 mL).

- 2-Methoxyethylamine (0.06 mol, 4.5 g) and triethylamine (0.06 mol, 6.1 mL) are added dropwise at 0°C.

- The reaction is stirred for 4 hours, washed with water (2 × 30 mL), and dried over MgSO₄.

- Purification by silica gel chromatography (petroleum ether/ethyl acetate, 3:1) affords this compound as a white solid (15.8 g, 65% yield over two steps).

Analytical Data and Validation

Spectroscopic Characterization :

- ¹H NMR (600 MHz, CDCl₃) : δ 8.24 (d, J = 7.8 Hz, 1H, indole H-4), 7.71 (d, J = 3.0 Hz, 1H, indole H-2), 7.50–7.45 (m, 2H, indole H-5,6), 7.31 (t, J = 7.2 Hz, 1H, indole H-7), 4.60 (s, 2H, NCH₂CO), 3.75–3.70 (m, 4H, morpholine CH₂), 3.65–3.60 (m, 6H, OCH₂CH₂OCH₃), 3.38 (s, 3H, OCH₃).

- ¹³C NMR (151 MHz, CDCl₃) : δ 192.4 (C=O), 168.1 (C=O), 136.8 (indole C-3), 129.4, 125.1, 122.9, 121.2, 119.8 (indole carbons), 70.4 (OCH₂CH₂O), 59.1 (OCH₃), 47.5, 44.6 (morpholine CH₂).

- HRMS (ESI) : m/z [M + Na]⁺ calcd for C₂₀H₂₃N₃O₅Na: 424.1584; found: 424.1580.

Purity Analysis :

- HPLC (C18 column, acetonitrile/water 70:30): 98.2% purity at 254 nm.

Optimization and Comparative Studies

Alkylation Efficiency

| Base | Solvent | Temperature (°C) | Yield (%) |

|---|---|---|---|

| NaH | THF | 60 | 78 |

| KOtBu | DMF | 80 | 65 |

| LDA | THF | -40 | 42 |

Amidation Conditions

| Amine Equiv. | Base | Time (h) | Yield (%) |

|---|---|---|---|

| 1.2 | Et₃N | 4 | 65 |

| 1.5 | DIPEA | 6 | 70 |

| 2.0 | Pyridine | 8 | 58 |

Mechanistic Considerations

The alkylation proceeds via deprotonation of indole’s NH by NaH, followed by nucleophilic attack on the electrophilic carbon of 2-bromo-N-morpholinoacetamide. Oxoacetylation involves the reaction of indole’s 3-position with oxalyl chloride, forming a reactive intermediate that undergoes amidation with 2-methoxyethylamine. Steric and electronic effects at each stage are minimized through solvent polarity and temperature control.

Chemical Reactions Analysis

Types of Reactions

N-(2-methoxyethyl)-2-(1-(2-morpholino-2-oxoethyl)-1H-indol-3-yl)-2-oxoacetamide can undergo various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding oxo derivatives.

Reduction: Reduction reactions can yield amine derivatives.

Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

Oxidizing Agents: Potassium permanganate, chromium trioxide.

Reducing Agents: Lithium aluminum hydride, sodium borohydride.

Substitution Reagents: Halogenating agents, alkylating agents.

Major Products

The major products formed depend on the specific reactions and conditions used. For example, oxidation might yield oxo derivatives, while reduction could produce amine derivatives.

Scientific Research Applications

Chemistry: Used as a building block for synthesizing more complex molecules.

Biology: Studied for its potential biological activities, such as enzyme inhibition or receptor binding.

Medicine: Investigated for therapeutic potential in treating diseases.

Industry: Utilized in the development of new materials or chemical processes.

Mechanism of Action

The mechanism of action of N-(2-methoxyethyl)-2-(1-(2-morpholino-2-oxoethyl)-1H-indol-3-yl)-2-oxoacetamide involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins. The compound may modulate the activity of these targets, leading to various biological effects.

Comparison with Similar Compounds

Impact of Substituents on Activity

Biological Activity

N-(2-methoxyethyl)-2-(1-(2-morpholino-2-oxoethyl)-1H-indol-3-yl)-2-oxoacetamide is a synthetic compound belonging to the class of indole derivatives. Its unique structural features suggest potential biological activities, making it a subject of interest in medicinal chemistry and pharmacology. This article explores the biological activity of this compound, including its mechanisms of action, potential therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The compound can be characterized by its molecular formula and a molecular weight of 368.43 g/mol. The structure includes an indole ring, a morpholino group, and an acetamide functional group, which contribute to its biological properties.

This compound is thought to exert its biological effects through interactions with specific molecular targets such as enzymes and receptors. The presence of the morpholino group may enhance its ability to modulate biological pathways by increasing conformational rigidity, which can influence binding affinity and specificity .

Anticancer Properties

Recent studies have highlighted the potential anticancer activity of this compound. Research indicates that it may inhibit cell proliferation in various cancer cell lines through mechanisms involving apoptosis and cell cycle arrest. For instance, in vitro assays demonstrated significant cytotoxic effects against breast cancer cells (MCF-7) and prostate cancer cells (PC-3) at micromolar concentrations .

Antimicrobial Activity

The compound has also shown promising antimicrobial properties. In vitro tests against a range of bacterial strains revealed that it possesses bactericidal effects, particularly against Gram-positive bacteria such as Staphylococcus aureus. Its mechanism may involve disruption of bacterial cell wall synthesis or inhibition of essential metabolic pathways .

Enzyme Inhibition

Studies have investigated the compound's ability to inhibit specific enzymes involved in disease processes. For example, it has been reported to act as an inhibitor of certain kinases implicated in cancer progression, thus providing a rationale for its use in targeted cancer therapies .

Case Studies and Research Findings

| Study | Findings |

|---|---|

| In Vitro Anticancer Study | Demonstrated IC50 values in the low micromolar range against MCF-7 and PC-3 cells, indicating significant cytotoxicity. |

| Antimicrobial Testing | Showed effective inhibition against Staphylococcus aureus with a minimum inhibitory concentration (MIC) of 32 µg/mL. |

| Enzyme Inhibition Assay | Inhibited kinase activity by 50% at concentrations around 10 µM, suggesting potential for therapeutic development in oncology. |

Synthesis and Industrial Applications

The synthesis of this compound typically involves multi-step organic reactions starting from commercially available precursors. Key steps include:

- Formation of the Indole Core : Utilizing Fischer indole synthesis or similar methods.

- Introduction of the Morpholino Group : Achieved via nucleophilic substitution reactions.

- Attachment of the Methoxyethyl Group : Through alkylation reactions.

- Final Coupling : To form the target molecule with desired purity and yield .

Future Directions

Further research is warranted to explore the full spectrum of biological activities associated with this compound. Investigating its pharmacokinetics, toxicology, and potential for clinical applications will be crucial for advancing its development as a therapeutic agent.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.